Sodium lauryl fumarate
Description
Historical Perspectives and Chemical Lineage of Lauryl-Fumarate Compounds
The development of lauryl-fumarate compounds is rooted in the broader history of fumaric acid and its esters. Fumaric acid, or trans-butenedioic acid, is a naturally occurring organic acid that serves as a precursor for a wide range of chemical derivatives. wikipedia.org Its journey into industrial and scientific applications began with early preparations from succinic acid and later through methods like the oxidation of furfural. wikipedia.org A key development was the catalytic isomerization of maleic acid, which is derived from the oxidation of butane (B89635) or benzene, allowing for large-scale production of fumaric acid. wikipedia.org
The chemical lineage of sodium lauryl fumarate (B1241708) stems from the esterification of fumaric acid. This process involves reacting fumaric acid with an alcohol, in this case, dodecyl alcohol (commonly known as lauryl alcohol), to form a fumarate ester. Early investigations into such alkyl fumarates date back to at least the mid-20th century, with patent documentation from 1945 detailing studies on various alkyl fumarates for applications in lubricating oils. These early production methods typically involved direct esterification using acid catalysts. The final step to create the salt form, sodium lauryl fumarate, involves the neutralization of the remaining carboxylic acid group with a sodium source, such as sodium hydroxide (B78521). This creates the sodium salt of the monododecyl ester of fumaric acid. nih.gov
Academic Significance in Materials and Pharmaceutical Sciences
In the realm of materials science, fumarate-based polymers have attracted significant interest for decades due to their unique properties, including high thermal stability and chain rigidity. researchgate.net The introduction of unsaturated fumarate groups into polymers like poly(caprolactone) and poly(ethylene glycol) renders them cross-linkable and biodegradable, with tunable mechanical properties. researchgate.net This makes them valuable for creating scaffolds in tissue regeneration. researchgate.netnih.gov Specifically, dialkyl fumarates are known to polymerize and are used in applications such as pour point depressants in oils and in the development of materials with high thermal stability. researchgate.net Copolymers involving fumarates are synthesized to create materials for coatings, adhesives, and plastics, where they can impart flexibility, water resistance, and improved mechanical strength. ontosight.ai
In pharmaceutical sciences, the amphiphilic nature of compounds like this compound makes them relevant as pharmaceutical excipients. Anionic surfactants are used as solubilizers, emulsifiers, and wetting agents in tablet and capsule formulations. nanotrun.com For instance, surfactants can enhance the wettability of a drug product, which may lead to faster tablet disintegration and drug dissolution. nanotrun.compharmaexcipients.com Research has explored the use of fumaric acid monoethyl ester-functionalized polymers to create biodegradable networks for controlled drug delivery. nih.gov The release of a model drug was tunable by altering the hydrophilicity and crosslinking density of the network. nih.gov While not identical, the principles demonstrated with related fumarate esters and surfactants like sodium lauryl sulfate (B86663) (SLS) highlight the potential roles for this compound. SLS, a well-studied anionic surfactant, is known to improve the dissolution of poorly soluble drugs by increasing their wettability. nanotrun.comresearchgate.net
Conceptual Framework of Amphiphilic Fumarate Salts
This compound is classified as an amphiphilic salt, a molecule that possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. nih.gov This dual nature dictates its behavior in solution and is central to its function as a surfactant.
The molecular structure consists of:
A Hydrophilic Head: This is the ionic, polar portion of the molecule, composed of the sodium carboxylate group (-COONa) derived from one of the acid groups of fumaric acid. This charged group is readily soluble in water and other polar solvents.
A Hydrophobic Tail: This is the nonpolar, lipophilic (oil-loving) part of the molecule, which consists of the long, 12-carbon lauryl (or dodecyl) alkyl chain (C12H25). This hydrocarbon chain is insoluble in water but soluble in nonpolar substances like oils and fats.
This distinct separation of hydrophilic and hydrophobic regions within a single molecule is the defining characteristic of an amphiphile. nih.gov When placed in an aqueous environment, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. Above a certain concentration, known as the critical micelle concentration (CMC), they spontaneously self-assemble into spherical structures called micelles. In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, remaining in contact with the aqueous phase. This ability to form micelles is fundamental to the solubilizing and emulsifying properties of surfactants.
Research Data on Related Fumarate Compounds
The following tables present data from research on related fumarate compounds, illustrating key properties and research applications relevant to the broader class of materials to which this compound belongs.
Table 1: Physicochemical Properties of Fumarate-Related Surfactants
This table shows the critical micelle concentration (CMC) of surfactants, a key measure of surfactant efficiency. A lower CMC indicates that less surfactant is needed to form micelles and begin solubilizing.
| Surfactant | Type | CMC (in aqueous solution) | Research Context |
| Sodium Lauryl Sulfate (SLS) | Anionic | ~8.2 mM | Widely used as a reference anionic surfactant in pharmaceutical dissolution and solubility studies. nih.gov |
| Tween 80 | Nonionic | ~0.015 mM | A nonionic surfactant often compared with anionic surfactants for its effect on drug solubility. nih.gov |
Data sourced from studies on carbamazepine–nicotinamide cocrystal solubility. nih.gov
Table 2: Applications of Fumarate Esters in Polymer Networks
This table details findings from a study on drug delivery systems created from fumarate-based polymers, demonstrating the tunability of these materials.
| Polymer Network Composition | Drug Release Profile | Key Finding |
| Fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) copolymerized with N-vinyl pyrrolidone (NVP) and vinyl acetate (B1210297) (VAc) | Tunable based on hydrophilicity | A more hydrophilic network (higher NVP content) and lower crosslink density resulted in faster release of the model drug, vitamin B12. nih.gov |
| Fumaric acid monoethyl ester-functionalized poly(D,L-lactide) with N-vinyl-2-pyrrolidone (NVP) | Water absorption increased with NVP content | Networks with 50 wt% NVP absorbed 40% water, demonstrating tunable hydrophilicity for tissue engineering scaffolds. nih.gov |
These studies utilized fumaric acid monoethyl ester, a structural relative of lauryl fumarate, to create functional biomaterials. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68498-23-7 |
|---|---|
Molecular Formula |
C16H27NaO4 |
Molecular Weight |
306.37 g/mol |
IUPAC Name |
sodium;(E)-4-dodecoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H28O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h12-13H,2-11,14H2,1H3,(H,17,18);/q;+1/p-1/b13-12+; |
InChI Key |
WOSBSWKAYVDFBJ-UEIGIMKUSA-M |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Molecular Architecture
Chemical Synthesis Methodologies
The industrial production of sodium lauryl fumarate (B1241708) is typically a two-step process that combines classical organic reactions: esterification followed by neutralization. The selection of catalysts and reaction conditions is critical for directing the reaction towards the desired monoester product with high efficiency.
The synthesis begins with the esterification of fumaric acid with lauryl alcohol (1-dodecanol). Fumaric acid is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups (-COOH). The objective is to react only one of these groups with the hydroxyl group (-OH) of lauryl alcohol to form the monoester, lauryl hydrogen fumarate. This reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed from the reaction mixture, often under vacuum.
Step 1: Monoesterification The reaction involves heating an equimolar or near-equimolar mixture of fumaric acid and lauryl alcohol in the presence of an acid catalyst. The stoichiometry is carefully controlled; using a large excess of the alcohol would favor the formation of the diester byproduct, dilauryl fumarate.
Reaction: C₄H₄O₄ (Fumaric Acid) + C₁₂H₂₆O (Lauryl Alcohol) ⇌ C₁₆H₂₈O₄ (Lauryl Hydrogen Fumarate) + H₂O
Step 2: Salt Formation (Neutralization) Once the esterification reaches the desired conversion level, the resulting acidic monoester, lauryl hydrogen fumarate, is neutralized with a sodium base. Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) are commonly used for this purpose. This acid-base reaction is rapid and exothermic, yielding the final salt, sodium lauryl fumarate.
Reaction: C₁₆H₂₈O₄ (Lauryl Hydrogen Fumarate) + NaOH → C₁₆H₂₇NaO₄ (this compound) + H₂O
The table below summarizes the key parameters of this two-step synthesis.
| Step | Reaction Type | Primary Reactants | Key Conditions | Primary Product |
|---|---|---|---|---|
| 1 | Esterification | Fumaric Acid, Lauryl Alcohol | 140-180°C; Acid Catalyst; Vacuum (for H₂O removal) | Lauryl Hydrogen Fumarate |
| 2 | Neutralization | Lauryl Hydrogen Fumarate, Sodium Hydroxide | Aqueous or alcoholic solvent; Controlled temperature (exothermic) | This compound |
The efficiency of the initial esterification step is highly dependent on the catalyst used. The catalyst's role is to increase the reaction rate by providing an alternative, lower-energy pathway.
Homogeneous Acid Catalysts: Traditional methods employ strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA). These catalysts operate in the same phase as the reactants (liquid) and function by protonating the carbonyl oxygen of the fumaric acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lauryl alcohol. While effective, these catalysts can be difficult to remove from the final product and may require additional purification and neutralization steps.
Heterogeneous and Green Catalysts: Modern synthetic chemistry emphasizes the use of more sustainable catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer significant advantages. Being in a solid phase, they can be easily separated from the reaction mixture by simple filtration, simplifying purification and allowing for catalyst recycling. Furthermore, enzymatic catalysis using lipases has emerged as a green alternative. Lipases can catalyze esterification under much milder conditions (lower temperatures), offering high selectivity for mono-acylation and reducing the formation of byproducts and thermal degradation.
The choice of catalyst directly impacts reaction kinetics and product distribution, as detailed in the comparative table below.
| Catalyst Type | Example | Typical Temperature (°C) | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 140-160 | High reaction rate, low cost | Corrosive, difficult to separate, potential for side reactions |
| Heterogeneous Acid | Amberlyst-15 Resin | 100-130 | Easily separable, reusable, less corrosive | Lower activity than homogeneous catalysts, potential for pore blockage |
| Enzymatic | Lipase (e.g., from Candida antarctica) | 40-70 | High selectivity, mild conditions, biodegradable | Higher cost, lower thermal stability, sensitivity to solvent |
Structural Elucidation via Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent structure.
¹H NMR: The spectrum shows characteristic signals for the lauryl chain (a triplet for the terminal -CH₃ group ~0.9 ppm, a large multiplet for the -(CH₂)₉- chain ~1.2-1.4 ppm, and a triplet for the -O-CH₂- group ~4.2 ppm). Crucially, the two vinyl protons on the fumarate backbone appear as two distinct doublets around 6.8-7.0 ppm. The large coupling constant (J ≈ 15-16 Hz) between them is definitive proof of their trans geometric relationship.
¹³C NMR: The spectrum corroborates the structure with signals for the carbonyl carbons (ester and carboxylate) in the 165-175 ppm region, the vinylic carbons at ~130-135 ppm, and a series of peaks corresponding to the distinct carbons of the C12 alkyl chain.
Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The IR spectrum of this compound exhibits a strong, broad absorption band for the asymmetric carboxylate (COO⁻) stretch around 1570-1600 cm⁻¹. A sharp C=O stretch for the ester group appears around 1720 cm⁻¹. Other key peaks include the C-H stretching vibrations of the alkyl chain (~2850-2950 cm⁻¹) and a prominent C-H out-of-plane bending vibration at ~980 cm⁻¹, which is characteristic of a trans-disubstituted alkene.
Mass Spectrometry (MS): High-resolution mass spectrometry, typically using Electrospray Ionization (ESI), is used to determine the exact molecular weight. In negative ion mode (ESI-), the technique would detect the lauryl fumarate anion [C₁₆H₂₇O₄]⁻ at a mass-to-charge ratio (m/z) corresponding to its calculated molecular weight (299.18 g/mol ).
The expected analytical data are summarized in the following table.
| Technique | Feature | Expected Observation / Value |
|---|---|---|
| ¹H NMR | Vinyl Protons (-CH=CH-) | ~6.8-7.0 ppm (2H, two doublets, J ≈ 15-16 Hz) |
| Ester Methylene (B1212753) (-O-CH₂-) | ~4.2 ppm (2H, triplet) | |
| IR Spectroscopy | Ester Carbonyl (C=O) | ~1720 cm⁻¹ (stretch) |
| trans-Alkene C-H Bend | ~980 cm⁻¹ (out-of-plane bend) | |
| Mass Spectrometry (ESI-) | Anion Peak [M-Na]⁻ | m/z ≈ 299.18 |
Influence of Synthetic Conditions on Molecular Purity and Isomerism
The conditions chosen for synthesis have a profound impact on the quality of the final this compound product. Optimizing these parameters is essential to maximize the yield of the desired monoester while minimizing impurities and preventing unwanted isomerization.
Control of Purity: The primary impurities are unreacted starting materials (fumaric acid, lauryl alcohol) and the diester byproduct (dilauryl fumarate).
Reactant Stoichiometry: A molar ratio of fumaric acid to lauryl alcohol slightly greater than 1:1 can suppress the formation of the diester and drive the consumption of the more valuable lauryl alcohol. However, this requires a more robust purification step to remove excess unreacted fumaric acid.
Temperature and Time: High temperatures (>180°C) or prolonged reaction times can increase the rate of the secondary esterification, leading to higher levels of dilauryl fumarate. Careful monitoring and optimization are required to find the balance between a reasonable reaction rate and high selectivity for the monoester.
Control of Isomerism: Fumaric acid is the thermodynamically stable trans-isomer of butenedioic acid. Its geometric isomer, maleic acid (cis-isomer), has different chemical and physical properties. While thermal isomerization of fumaric acid to maleic acid requires very high temperatures (well above typical esterification conditions), certain catalytic or photochemical conditions could potentially facilitate this conversion. The synthesis of this compound is conducted under conditions that preserve the trans configuration of the double bond. The presence of any resulting sodium lauryl maleate (B1232345) would be considered a significant impurity and can be detected by NMR (the cis-vinyl protons have a smaller coupling constant, J ≈ 12 Hz) or IR spectroscopy.
The table below illustrates how varying a key synthetic parameter can affect the product composition.
| Molar Ratio (Acid:Alcohol) | Yield of Monoester (%) | Unreacted Lauryl Alcohol (%) | Dilauryl Fumarate (%) |
|---|---|---|---|
| 0.9 : 1.0 | 85 | 10 | 5 |
| 1.0 : 1.0 | 90 | 6 | 4 |
| 1.1 : 1.0 | 94 | <1 | 2 |
Interfacial and Colloidal Behavior of Lauryl Fumarate Systems
Surface Activity and Interfacial Tension Modulation
Sodium lauryl fumarate (B1241708) is recognized for its ability to lower the surface tension of aqueous solutions and the interfacial tension between different phases, such as oil and water. atamanchemicals.com This property is fundamental to its function as a wetting agent, emulsifier, and dispersant. atamanchemicals.com
The enhancement of wetting by sodium lauryl fumarate is primarily attributed to its capacity to reduce the surface tension at the solid-liquid interface. researchgate.net By adsorbing onto a solid surface, it lowers the contact angle between the liquid and the solid, facilitating the spreading of the liquid. This action is particularly beneficial in improving the wettability of hydrophobic surfaces. researchgate.net Research has indicated that surface-active agents like sodium lauryl sulfate (B86663), a compound with structural similarities, can improve the wettability and dissolution of poorly soluble drugs by reducing the surface tension between the drug particles and the aqueous medium. researchgate.net
The adsorption of this compound at interfaces is a key aspect of its surface activity. At the air-liquid interface, the surfactant molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads towards the water, leading to a reduction in surface tension. ualberta.ca Similarly, at a solid-liquid interface, the nature of the solid surface dictates the adsorption mechanism. For instance, studies on the adsorption of the comparable surfactant sodium lauryl sulfate (SLS) onto arsenic-bearing ferrihydrite have shown that the adsorption is physical and exothermic. nih.gov The adsorption behavior can be influenced by factors such as pH and the presence of other surfactants. nih.gov The adsorption of surfactants at interfaces can often be described by models such as the Langmuir or modified Frumkin isotherms. nih.gov
Micellization Thermodynamics and Dynamics
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to self-assemble into organized aggregates called micelles. tainstruments.comwikipedia.org This process is a dynamic equilibrium between individual surfactant molecules (monomers) and the micelles. tainstruments.com
The CMC is a critical parameter that characterizes a surfactant's efficiency. wikipedia.org It can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration, such as surface tension, conductivity, and fluorescence. ualberta.ca Below the CMC, the surface tension of a solution decreases as the surfactant concentration increases. ualberta.ca Once the CMC is reached, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant with further increases in concentration as additional surfactant molecules form micelles. ualberta.caaliyuncs.com
Several factors can influence the CMC of a surfactant:
Structure of the Surfactant : The length of the hydrophobic alkyl chain is a primary determinant. Generally, for ionic surfactants, the CMC is approximately halved for each methylene (B1212753) group added to a straight alkyl chain. cljaincollege.org.in Increasing the hydrophobicity of the surfactant decreases its CMC. pharmacy180.com The nature of the hydrophilic head group also plays a role; ionic surfactants typically have higher CMCs than nonionic surfactants with similar hydrophobic groups due to electrostatic repulsion between the head groups. huji.ac.il
Presence of Electrolytes : The addition of salts to solutions of ionic surfactants generally decreases the CMC. pharmacy180.comput.ac.ir This is because the electrolytes reduce the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating micelle formation at lower concentrations. put.ac.ir
Temperature : The effect of temperature on the CMC of ionic surfactants is often complex. For some anionic surfactants like sodium dodecyl sulfate and sodium lauroyl sarcosinate, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. ajchem-a.com This behavior is a result of the competing effects of decreased hydration of the hydrophilic group, which favors micellization, and the disruption of the structured water around the hydrophobic group, which disfavors it. cljaincollege.org.in
Addition of Organic Solvents : The presence of organic additives, such as alcohol, can increase the CMC by increasing the solubility of the surfactant in the bulk solution. pharmacy180.com
Table 1: Factors Affecting the Critical Micelle Concentration (CMC)
| Factor | Effect on CMC | Rationale |
|---|---|---|
| Increased Hydrophobic Chain Length | Decreases | Increases hydrophobicity, favoring aggregation. pharmacy180.com |
| Increased Hydrophilicity of Head Group | Increases | Increases solubility in the aqueous phase. pharmacy180.com |
| Addition of Electrolytes (for ionic surfactants) | Decreases | Reduces electrostatic repulsion between head groups. huji.ac.ilput.ac.ir |
| Temperature | Variable | Complex interplay of enthalpy and entropy changes. cljaincollege.org.inajchem-a.com |
| Addition of Alcohols | Increases | Increases surfactant solubility in the bulk solution. pharmacy180.com |
This table provides a general overview of the factors influencing the CMC of surfactants.
The micelles formed by surfactants like this compound are typically spherical at concentrations just above the CMC, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell that interacts with the surrounding water. tainstruments.com The shape and size of these aggregates can change with increasing surfactant concentration, potentially transitioning to other structures like cylindrical or lamellar phases. cljaincollege.org.in The aggregation number, which is the number of surfactant molecules in a single micelle, can be influenced by factors such as surfactant concentration and the number of ethoxy groups in the surfactant structure. nih.gov The thermodynamics of micellization, including the Gibbs free energy, enthalpy, and entropy of the process, can be determined from the temperature dependence of the CMC. ajchem-a.comkneopen.com Generally, the micellization process is spontaneous, as indicated by a negative Gibbs free energy of micellization. ualberta.caajchem-a.com
Emulsification and Dispersion Mechanisms in Complex Media
This compound's ability to act as an emulsifier stems from its capacity to adsorb at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing their coalescence. atamanchemicals.comresearchgate.net The effectiveness of an emulsifier is related to its ability to create stable emulsions.
Theoretical and Computational Investigations
Molecular Dynamics (MD) Simulations of Lauryl Fumarate (B1241708) Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For sodium lauryl fumarate, MD simulations can elucidate its behavior at interfaces, its interaction with solvents, and its self-assembly into micelles. These simulations rely on force fields—sets of parameters that define the potential energy and forces between atoms—to calculate the trajectory of each particle in a system.
The behavior of this compound at the interface between water and a non-aqueous phase (like air or oil) is central to its function as a surfactant. MD simulations can model this interface to understand how individual surfactant molecules orient themselves and alter the interfacial properties.
Detailed MD simulations on related anionic surfactants, such as sodium alkyl sulfates, at water/trichloroethylene and water/n-alkane interfaces reveal key structural and dynamic properties. nih.govpku.edu.cn These studies show that surfactant molecules arrange with their hydrophilic fumarate headgroups anchored in the aqueous phase, while the hydrophobic lauryl tails extend into the non-aqueous phase or towards the air. pku.edu.cnresearchgate.net This orientation disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension.
Simulations can quantify properties like the tilt angle of the alkyl chain relative to the surface normal and the ordering of the tail. At low surface concentrations, the lauryl tails are typically disordered, creating a "gaseous" monolayer. nih.gov As the concentration increases, the tails become more ordered and densely packed, forming a liquid-expanded phase. nih.gov The dynamics of the system, including the movement of water and counterions (Na⁺) near the charged headgroups, are also critical aspects that can be analyzed through MD simulations. pku.edu.cn
Solvation free energy is the change in free energy when a solute is transferred from a vacuum (gas phase) to a solvent. scispace.com It is a critical thermodynamic parameter that quantifies the affinity of a molecule for a particular solvent. For this compound, the hydration free energy (solvation in water) dictates its solubility and its tendency to self-assemble into micelles.
Computational methods like thermodynamic integration and free energy perturbation (FEP) are used with MD simulations to calculate solvation free energies. scispace.comnih.govtuhh.de These calculations often involve a "thermodynamic cycle" where the molecule is gradually "mutated" into a solvent particle or a "dummy" atom with no interactions, allowing for the calculation of the free energy change along this non-physical path. scispace.comresearchgate.net The total free energy can be separated into contributions from polar (electrostatic) and non-polar (van der Waals) interactions.
Calculating the intrinsic solvation free energy profile of an ion across a liquid-liquid interface is complex due to the dynamic nature of the interface, but advanced methods can account for these fluctuations to provide an accurate measure of how the surfactant partitions between phases. nih.govacs.org The stability of a surfactant in solution is inversely related to its solvation free energy; a more negative value indicates greater stability. scispace.com
Table 1: Representative Solvation Free Energy Calculation Parameters for an Anionic Surfactant This table presents conceptual data based on principles from molecular dynamics simulations to illustrate the outputs of such calculations.
| Parameter | Description | Exemplary Value (kJ/mol) | Computational Method |
|---|---|---|---|
| ΔGsolv | Total solvation free energy in water. A negative value indicates a spontaneous process. | -350 | Thermodynamic Integration |
| ΔGpolar | The electrostatic contribution to the solvation free energy, arising from charge-dipole interactions. | -450 | FEP |
| ΔGnon-polar | The non-polar contribution, arising from van der Waals interactions and cavity formation in the solvent. | +100 | FEP |
Above a specific concentration known as the critical micelle concentration (CMC), surfactant monomers self-assemble into aggregates called micelles. MD simulations are instrumental in understanding the structure, size, shape, and dynamics of these micelles. Both all-atom (AA) and coarse-grained (CG) MD simulations are employed; CG models simplify the system by grouping atoms into single beads, allowing for the simulation of larger systems over longer timescales, such as the initial formation of micelles. ethz.ch
Simulations of related anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium lauryl ether sulfate (SLES) show that factors such as the force field used, surfactant concentration, and molecular architecture significantly influence micellar properties. nih.govnih.gov For instance, the aggregation number (the number of monomers per micelle) and micelle shape (spherical, rod-like, or bicelle) can be predicted. ethz.chnih.gov Studies on sodium lauryl maleate (B1232345), an isomer of this compound, indicate the formation of larger micelles. researchgate.net
MD simulations can also model the potential of mean force (PMF), which calculates the free energy change as a surfactant monomer moves from the core of a micelle into the bulk water. nih.govresearchgate.net This provides insight into the stability of the micelle and the kinetics of monomer exchange. nih.gov
Table 2: Comparison of Micellar Properties from Computational Models for C12 Anionic Surfactants This table compiles typical data for related surfactants to provide context for this compound.
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Lauryl Ether Sulfate (SLES, n=2) | Methodology |
|---|---|---|---|
| Aggregation Number (Nagg) | 60 - 100 | ~90 | MD Simulation ethz.chnih.gov |
| Micelle Shape | Spherical to Ellipsoidal | Spherical | MD Simulation nih.govnih.gov |
| Radius of Gyration (Rg) | ~1.5 - 2.0 nm | ~2.2 nm | MD Simulation nih.gov |
| Monomer Escape Free Energy | ~20-25 kJ/mol | ~20 kJ/mol | PMF Calculation nih.gov |
Quantum Chemical Analyses of Molecular Stability and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic structure of a molecule. sumitomo-chem.co.jpmdpi.com These methods can be used to analyze the molecular stability, reactivity, and electrostatic properties of this compound, complementing the dynamic picture provided by MD simulations.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For a surfactant, these properties can influence its interaction with other molecules and surfaces.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carboxylate and sulfonate groups of the fumarate head, indicating these are the primary sites for electrophilic attack and interaction with cations like Na⁺. researchgate.net The lauryl tail would show a neutral (green) potential. DFT studies on related fumarate compounds, such as dimethyl fumarate and ferrous fumarate, confirm the reactivity associated with the ester and double bond functionalities. researchgate.netchemrevlett.com
Table 3: Calculated Quantum Chemical Properties for a Fumarate Ester Model This table shows representative DFT calculation outputs for a model compound like dimethyl fumarate to illustrate the analysis applicable to this compound.
| Parameter | Description | Illustrative Value | Source/Method |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV | DFT (B3LYP) chemrevlett.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV | DFT (B3LYP) chemrevlett.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 6.5 eV | DFT Calculation researchgate.net |
| Dipole Moment | Measure of the overall polarity of the molecule | 2.5 Debye | DFT Calculation |
Computational Approaches to Predicting Excipient Functionality
In pharmaceutical formulations, surfactants often serve multiple functions, such as acting as wetting agents, solubilizers, or lubricants. Computational models are increasingly used to predict the functionality of excipients like this compound, accelerating formulation development. pharmaexcipients.com
Quantitative Structure-Property Relationship (QSPR) and Partial Least Squares (PLS) regression are common in silico methods. researchgate.netnih.gov These models correlate the structural or physicochemical properties of molecules (known as molecular descriptors) with their observed functional performance, such as drug solubility in an excipient. acs.org For example, a model could be trained on experimental solubility data for various drugs in a surfactant. Once validated, the model could predict the solubility of a new drug, saving significant experimental effort. nih.gov Descriptors can include properties like molecular weight, polarity, hydrogen bonding capacity, and molecular shape.
These computational tools can also be used to understand and optimize more complex functionalities. For instance, models can be developed to predict how a surfactant affects biopharmaceutical stability by quantifying its interaction with aggregation-prone regions of a protein. whiterose.ac.uk By building robust computational models based on molecular descriptors and experimental data, formulators can screen potential excipients like this compound and predict their performance, aligning with the principles of Quality by Design (QbD). acs.org
Role As a Pharmaceutical Excipient: Mechanisms and Research Paradigms
Lubrication Mechanisms in Powder Compaction
Lubricants are crucial excipients in tablet manufacturing, added to formulations to reduce friction between the tablet and the die wall during ejection and to ensure a smooth production process. ulisboa.pt Their mechanism of action is primarily related to forming a boundary film on the surfaces of other particles.
Effective lubricants coat the surfaces of granules and other excipients in a powder blend. This coating minimizes direct contact between particles, thereby reducing the frictional forces that oppose powder flow and compaction. While no studies specifically detail the interparticle friction reduction properties of Sodium Lauryl Fumarate (B1241708), research on related compounds like Sodium Lauryl Sulfate (B86663) (SLS) indicates that it can reduce interparticulate friction, which improves the free-flowing nature of the granulation. google.com This action helps in achieving uniform filling of the die cavity and reduces weight variability in tablets.
"Tabletability" refers to the capacity of a powdered material to be transformed into a tablet of specified strength under the effect of compaction pressure. "Compactibility" relates the tablet's tensile strength to its solid fraction or porosity. Lubricants can negatively impact these properties by interfering with the bonding between particles. The hydrophobic film they create can weaken the tablet structure. ulisboa.pt
There is no available data on the specific influence of Sodium Lauryl Fumarate on tabletability and compactibility. Studies on SLS have shown it has a low lubricant power and provides only a modest improvement in tablet hardness. bohrium.compharmaexcipients.com In contrast, Sodium Stearyl Fumarate (SSF) is known to have less of a negative impact on tablet strength compared to more hydrophobic lubricants. ulisboa.pt
A comparative analysis is essential for selecting the appropriate lubricant for a specific formulation. Magnesium Stearate is the most common lubricant but is highly hydrophobic, which can impede tablet disintegration and drug dissolution. pharmaexcipients.com
Sodium Stearyl Fumarate (SSF): SSF is a hydrophilic lubricant and is often preferred over Magnesium Stearate when faster tablet disintegration and dissolution are desired. pharmaexcipients.com It is also less sensitive to blending time, meaning prolonged mixing is less likely to negatively affect tablet properties. semanticscholar.org
Sodium Lauryl Sulfate (SLS): SLS has been investigated as an alternative lubricant. However, research indicates it has poorer lubrication power compared to both Magnesium Stearate and SSF. bohrium.compharmaexcipients.com While it can improve tabletability to a limited extent, its primary advantages lie in its wetting and solubilizing properties rather than its lubrication efficiency. nih.gov
Without experimental data, the performance of this compound relative to these conventional lubricants remains unknown.
Drug Solubilization and Dissolution Enhancement
For poorly water-soluble drugs, excipients that enhance solubilization and dissolution are critical for achieving therapeutic efficacy. This is often accomplished through mechanisms involving micelle formation and improved wetting.
Surfactants like SLS, above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble drug molecules can be encapsulated within this hydrophobic core, which effectively increases the drug's apparent solubility in the aqueous medium. nanotrun.com This mechanism is a cornerstone of formulating many poorly soluble drugs. While SLS is a well-known anionic surfactant used for this purpose, there is no information available to confirm if this compound possesses similar surfactant properties or the ability to form micelles for drug solubilization.
Wetting agents facilitate the penetration of water into the solid dosage form and the spreading of water over the surface of drug particles. By reducing the interfacial tension between the solid drug and the dissolution medium, they promote faster disintegration and dissolution. nanotrun.com SLS is frequently used as a wetting agent in tablet and capsule formulations. europa.eu Studies have demonstrated that SLS significantly improves the wettability of tablets, which can lead to faster water penetration and quicker drug release. pharmaexcipients.com The hydrophilic nature of SSF also contributes to better wettability compared to highly hydrophobic lubricants. mdpi.com The potential for this compound to act as a wetting agent has not been documented.
While the chemical entity this compound exists, there is a clear absence of research in the pharmaceutical sciences literature detailing its role and effectiveness as an excipient. The functions of lubrication, tabletability modification, solubilization, and wetting are well-understood for the commonly used excipients Sodium Lauryl Sulfate and Sodium Stearyl Fumarate. Any consideration of this compound for pharmaceutical applications would require foundational research to characterize its physical and chemical properties and to evaluate its performance against established excipients.
Based on a comprehensive search of scientific literature and chemical databases, it has been determined that while the chemical compound "this compound" (CAS No. 68498-23-7) is recognized and listed in chemical inventories, there is a significant lack of publicly available research data regarding its specific role and mechanisms as a pharmaceutical excipient.
Several patents mention this compound as a potential lubricant, anti-adherent, or glidant in pharmaceutical formulations. googleapis.comjustia.comgoogle.com It is also listed as an inactive ingredient in at least one drug product. drugpatentwatch.com However, detailed scientific studies corresponding to the specific sections and subsections requested in the article outline—such as its influence on amorphous solid dispersions, interaction with active pharmaceutical ingredients, impact on drug permeability, and specific formulation strategies—could not be located.
The available body of research extensively covers similar-sounding but chemically distinct excipients, namely Sodium Lauryl Sulfate (SLS) and Sodium Stearyl Fumarate (SSF). nih.govpharmaexcipients.compharmaexcipients.com These compounds have been thoroughly investigated for the roles outlined in the request.
Due to the absence of specific research findings for "this compound" in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or incorrectly applying data from other compounds.
Therefore, the requested article cannot be generated at this time. It is possible that "this compound" is a less common excipient with proprietary research not available in the public domain, or that there may be a confusion with the more extensively studied compounds, Sodium Lauryl Sulfate or Sodium Stearyl Fumarate.
Formulation Strategy and Processing Considerations
Impact on Tableting Process and Mechanical Properties of Compacts
The selection of a lubricant in tablet formulation is critical as it directly influences the manufacturing process and the final product's physical characteristics. The impact of alternative lubricants like Sodium Stearyl Fumarate (SSF) and Sodium Lauryl Sulfate (SLS) is often evaluated in comparison to the most conventional lubricant, Magnesium Stearate (MgSt).
Magnesium Stearate, while an efficient lubricant, is hydrophobic and can negatively affect tablet hardness and dissolution rates. pharmaexcipients.compharmasources.com In contrast, Sodium Stearyl Fumarate is a hydrophilic lubricant, which mitigates some of the issues seen with MgSt. pharmasources.combuildapill.com Research indicates that SSF has a lesser impact on tablet tensile strength and is less sensitive to blending time; prolonged mixing of SSF does not lead to the significant softening of tablets that can occur with MgSt. buildapill.comresearchgate.netbuildapill.com One study found that combining MgSt with SSF resulted in improved ejection force values during the tableting process. ulisboa.pt Formulations using SSF have been shown to be less affected by mixing duration, with tablet disintegration and dissolution rates remaining stable. researchgate.net
Sodium Lauryl Sulfate, an anionic surfactant, has also been explored for its lubricating properties. pharmasources.compharmaexcipients.comnih.gov However, studies have shown that SLS possesses a relatively low lubricant power when compared to traditional lubricants like MgSt and SSF. pharmaexcipients.comnih.govbohrium.com While it can offer a limited improvement in tablet hardness, higher concentrations of SLS can negatively affect the compactability of the formulation. pharmaexcipients.comtabletingtechnology.com For instance, a study on tablets containing simvastatin (B1681759) and aspirin (B1665792) noted that the formulation with 0.5% SLS exhibited slightly lower hardness values compared to tablets made without the surfactant. nih.gov
The following table summarizes the comparative effects of these lubricants on tablet properties based on various research findings.
| Property | Magnesium Stearate (MgSt) | Sodium Stearyl Fumarate (SSF) | Sodium Lauryl Sulfate (SLS) |
| Lubrication Efficiency | High pharmaexcipients.com | Good, though may require higher concentrations than MgSt researchgate.net | Low pharmaexcipients.comnih.govbohrium.com |
| Impact on Tablet Hardness | Can significantly reduce hardness, especially with over-mixing pharmaexcipients.combuildapill.com | Less impact on hardness; less sensitive to mixing time researchgate.netresearchgate.net | Limited improvement; can be detrimental at higher levels pharmaexcipients.comtabletingtechnology.com |
| Ejection Force | Effective at reducing ejection force nbinno.com | Effective; can show synergistic improvement when combined with MgSt ulisboa.pt | Can reduce ejection force but is less efficient than MgSt researchgate.net |
| Disintegration/Dissolution | Can prolong disintegration and delay dissolution due to hydrophobicity pharmaexcipients.compharmasources.com | Minimal impact on disintegration and dissolution; hydrophilic nature is advantageous buildapill.comresearchgate.net | Can improve wettability, but effect on dissolution can be negative or negated by other excipients pharmaexcipients.comnih.govbohrium.com |
Alternative Excipient Development Paradigms
The search for alternative pharmaceutical excipients, particularly lubricants, is driven by the limitations of traditionally used substances like Magnesium Stearate (MgSt). pharmaexcipients.com MgSt is a hydrophobic lubricant that can form a film around granules, which impedes water penetration, potentially slowing down tablet disintegration and drug dissolution. pharmaexcipients.compharmasources.com This has led to the exploration of hydrophilic alternatives that can provide effective lubrication without compromising the drug release profile, especially for immediate-release dosage forms. pharmasources.combuildapill.com
Sodium Stearyl Fumarate (SSF) represents a successful outcome of this development paradigm. pharmasources.com As a hydrophilic and water-soluble lubricant, SSF is a preferred choice for formulations where rapid tablet disintegration is crucial. buildapill.com Its key advantages include:
Minimal impact on dissolution: Its hydrophilic nature prevents the formation of a water-repellent film, thereby not impeding drug release. pharmasources.combuildapill.com
Reduced sensitivity to mixing time: This offers greater flexibility and robustness in the manufacturing process. buildapill.combuildapill.com
Compatibility: It is a viable option for formulations where the chemical incompatibility of stearate-type lubricants is a concern. researchgate.net
Sodium Lauryl Sulfate (SLS) has been investigated under a different paradigm, focusing on its dual functionality as both a lubricant and a wetting agent. researchgate.netpharmaexcipients.com Being a surfactant, SLS can improve the wetting of the tablet matrix, which could potentially enhance the dissolution of poorly soluble drugs. nih.govnanotrun.com However, research has highlighted significant trade-offs. The lubrication efficiency of SLS is considerably lower than that of MgSt or SSF. pharmasources.combohrium.com Furthermore, its potential benefits as a wetting agent can be nullified by the presence of superdisintegrants in the formulation. pharmasources.compharmaexcipients.comnih.gov Studies have also indicated that SLS can have a negative effect on the dissolution rate of the active pharmaceutical ingredient in some formulations. bohrium.com
The development of alternative lubricants is therefore a balancing act, aiming to achieve sufficient lubrication to ensure a smooth tableting process while minimizing any adverse effects on the critical quality attributes of the final tablet, such as hardness, friability, and, most importantly, the bioavailability of the active ingredient. nbinno.com
The table below outlines the rationale and findings for the development of SSF and SLS as alternative excipients.
| Excipient | Development Rationale | Key Research Findings |
| Sodium Stearyl Fumarate (SSF) | To overcome the negative impact of hydrophobic MgSt on tablet disintegration and dissolution. pharmaexcipients.compharmasources.com | A viable hydrophilic alternative that provides good lubrication with minimal effect on tablet hardness and drug release. Less sensitive to process variables like mixing time. buildapill.comresearchgate.netresearchgate.net |
| Sodium Lauryl Sulfate (SLS) | To utilize its surfactant properties for dual functionality as a lubricant and wetting/dissolution enhancer. pharmaexcipients.comnih.gov | Exhibits poor lubrication power. While it can enhance wettability, this effect is often negated by other excipients, and it may not improve, or can even hinder, drug dissolution. pharmaexcipients.comnih.govbohrium.com |
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Purity and Content Quantification
Chromatographic methods are essential for determining the purity and quantifying the content of surfactants like sodium lauryl fumarate (B1241708) in various matrices. These techniques separate the analyte from other components, allowing for precise measurement.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, surfactants such as sodium lauryl fumarate are salts and possess low volatility, making them unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is necessary to convert the non-volatile analyte into a more volatile form. researchgate.netgcms.cz
For analogous compounds like sodium lauryl sulfate (B86663) (SLS), this process typically involves acid hydrolysis to cleave the polar head group from the non-polar alkyl chain. pharmaexcipients.comnih.gov In this procedure, the sample is heated under acidic conditions, converting SLS into lauryl alcohol. pharmaexcipients.comsemanticscholar.org This more volatile derivative can then be extracted and analyzed by GC. semanticscholar.org The lauryl alcohol can be quantified directly or derivatized further, for instance, by reacting it with silylating agents to increase its thermal stability and improve chromatographic peak shape. pharmaexcipients.comnih.govsigmaaldrich.com This multi-step approach, while sometimes involving tedious sample preparation, allows for the accurate quantification of the lauryl component of the surfactant molecule. pharmaexcipients.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Assay Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of non-volatile or thermally unstable compounds, making it highly suitable for analyzing this compound. The development of a robust HPLC assay is critical for quality control in various formulations.
For the related compound sodium stearyl fumarate (SSF), a reversed-phase (RP) HPLC method has been successfully developed using a high pH mobile phase. researchgate.net An optimized method utilized an XBridge® BEH C18 column, which demonstrated excellent specificity, accuracy, precision, and linearity for the analysis of SSF in tablet formulations. researchgate.net
Similarly, methods for quantifying sodium lauryl sulfate (SLS) often employ RP-HPLC coupled with a detector that does not require the analyte to have a chromophore, such as an Evaporative Light Scattering Detector (ELSD). ijpsr.com One such method used a gradient elution with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. ijpsr.com The method was validated according to ICH guidelines and proved to be linear, precise, and accurate for quantifying SLS in pharmaceutical tablets. ijpsr.com
| Parameter | Method for Sodium Stearyl Fumarate (SSF) researchgate.net | Method for Sodium Lauryl Sulfate (SLS) ijpsr.com |
|---|---|---|
| Column | XBridge® BEH C18 | Not Specified (Reverse Phase) |
| Mobile Phase | High pH Buffer System | A: Ammonium Acetate Buffer (pH 4.5) B: Acetonitrile |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detector | Not Specified (likely UV) | Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | Not Specified | 40°C |
Spectroscopic Techniques for Molecular Confirmation and Interaction Analysis
Spectroscopic methods are invaluable for confirming molecular identity and studying intermolecular interactions, such as the ion-pair formation that is characteristic of anionic surfactants.
UV-Vis Spectroscopy in Ion-Pair Formation Studies
While simple surfactants like this compound lack strong chromophores necessary for direct detection by UV-Vis spectroscopy, this technique can be effectively used for their quantification through indirect methods. pharmaexcipients.comnih.gov A common approach involves the formation of an ion-pair complex between the anionic surfactant and a cationic dye, such as methylene (B1212753) blue. pharmaexcipients.comnih.govunair.ac.id
This method is based on the principle that the anionic head of the surfactant forms a stoichiometric complex with the cationic dye. unair.ac.id This newly formed ion-pair is soluble in a non-polar organic solvent like chloroform (B151607), whereas the un-complexed dye is not. pharmaexcipients.comnih.gov After extraction of the complex into the chloroform layer, its concentration can be determined by measuring the absorbance of the solution using a UV-Vis spectrophotometer. pharmaexcipients.com The SLS-Methylene Blue complex, for example, exhibits a maximum absorbance at a wavelength of approximately 651-652 nm. pharmaexcipients.comunair.ac.id The intensity of the color is directly proportional to the concentration of the surfactant in the sample. This method has been shown to be linear, accurate, and precise for the determination of SLS in pharmaceutical tablets. pharmaexcipients.comunair.ac.id
| Parameter | Reported Value |
|---|---|
| Wavelength (λmax) | ~652 nm |
| Linearity Range | 2 ppm to 10 ppm |
| Correlation Coefficient (r²) | 0.9969 - 0.9999 |
| Precision (% RSD) | < 5% |
| Accuracy (%) | ~98.6% - 105% |
| Limit of Quantitation (LoQ) | 0.38 µg/mL |
Surface Characterization Techniques
The primary function of a surfactant is to modify surface and interfacial properties. Therefore, techniques that characterize these changes are fundamental to understanding their performance.
Contact Angle Measurements for Wettability Assessment
Wettability, or the ability of a liquid to maintain contact with a solid surface, is a key characteristic influenced by surfactants. It is quantified by measuring the contact angle, which is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. aalto.fi A lower contact angle indicates greater wettability, meaning the liquid spreads more easily over the surface. biomedpharmajournal.org
The sessile drop method is the most common technique for measuring static contact angles. aalto.fi A droplet of liquid is placed on a solid substrate, and an optical system with a camera captures the profile of the drop. Software then analyzes the image to calculate the angle. aalto.fi
Studies on surfactants like sodium laureth sulphate show a clear correlation between surfactant presence and reduced contact angle. For instance, on a glass substrate, the contact angle for sodium laureth sulphate was measured at 21.7°, while on the more hydrophobic Teflon, it was 52.3°, demonstrating the influence of both the surfactant and the substrate material. nih.gov Research has shown that increasing the concentration of surfactants generally leads to a decrease in the contact angle, signifying an improvement in the wetting properties of the solution. researchgate.netnih.gov This measurement is a critical tool for evaluating the effectiveness of surfactants in applications requiring surface modification. nih.gov
| Compound | Substrate | Contact Angle (θ) |
|---|---|---|
| Sodium Laureth Sulphate | Glass | 21.7° |
| Sodium Laureth Sulphate | Teflon | 52.3° |
| Ethylhexyl Hydroxystearate | Glass | 17.1° |
| Polysorbate 20 | Glass | 28.1° |
| Stearalkonium Chloride | Human Skin | 66.8° |
Absence of Research Data Precludes Analysis of this compound's Rheological Impact in Formulations
Despite a comprehensive search of scientific literature and patent databases, no specific research findings or detailed data on the rheological characterization of formulations containing this compound could be identified. The available information predominantly pertains to sodium stearyl fumarate and sodium lauryl sulfate, two distinct chemical compounds with established roles in various formulations. The term "this compound" is often conflated with these more common substances, leading to a significant gap in the scientific record regarding its specific properties.
The initial investigation sought to uncover studies detailing the influence of this compound on the viscosity and flow behavior of liquids and semi-solid formulations. This would typically involve analyzing data from rheometers that measure how a material deforms and flows in response to applied stress. Such studies are crucial for understanding how a substance can modify the texture, stability, and application performance of products in industries such as pharmaceuticals, cosmetics, and food science.
However, the search for scholarly articles, patents, and technical data sheets using targeted keywords like "this compound rheology," "this compound viscosity," and "formulations with this compound rheological properties" did not yield any relevant results. This lack of information prevents a detailed discussion and the creation of data tables as requested.
While this compound is a recognized chemical entity (CAS Number 68498-23-7), it does not appear to be a widely used or studied excipient for modifying the rheological properties of formulations. In contrast, extensive research is available on sodium stearyl fumarate as a tablet lubricant in the pharmaceutical industry and on sodium lauryl sulfate as a surfactant and viscosity modifier in a vast array of products.
Due to the complete absence of scientific data on the rheological characterization of formulations containing this compound, it is not possible to provide an article with the requested detailed research findings and data tables. Further research would be required to determine the rheological impact of this specific compound.
Emerging Research Directions and Interdisciplinary Applications
Biomedical Engineering Applications
The unique properties of surfactants are of significant interest in biomedical engineering, particularly for enhancing the delivery of therapeutic agents. While research on Sodium Lauryl Fumarate (B1241708) in this area is limited, the principles established by structurally related compounds, such as sodium lauryl sulfate (B86663) (SLS), provide a foundation for potential applications.
Biotechnological Applications
In the realm of biotechnology, surfactants are indispensable tools for cellular studies and protein analysis. The behavior of compounds like SLS in disrupting cell membranes and denaturing proteins is well-documented.
Protein Biochemistry: Anionic surfactants are widely used in protein biochemistry to solubilize proteins from biological membranes and to denature them for electrophoretic separation. While SLS is a standard reagent for these purposes, the specific effects of Sodium Lauryl Fumarate on protein structure and function remain an open area of investigation. Its potential for selective protein extraction or for use in specific analytical techniques could be a subject of future studies.
Cell Permeability Studies: The ability of surfactants to interact with and disrupt cell membranes is crucial for studying cellular transport mechanisms and for the intracellular delivery of molecules. Research on how this compound affects the permeability of different cell types could provide valuable insights into its potential use as a tool in cell biology research, for instance, in screening studies or for facilitating the uptake of genetic material or fluorescent probes.
Environmental Science: Bioremediation and Sustainable Chemical Design
The environmental impact and potential applications of surfactants are critical considerations in environmental science. Research in this area for this compound is emerging, with a notable focus on its potential role in modulating biological processes relevant to greenhouse gas emissions.
Rumen Fermentation and Methanogenesis Modulation: A significant area of emerging research involves the impact of related compounds on rumen fermentation, a major source of methane (B114726), a potent greenhouse gas. A study on the coupled addition of sodium lauryl sulfate and fumaric acid in in vitro rumen fermentation models has shown promising results in reducing methanogenesis. The combination led to a decrease in methane production while increasing the production of propionate, a more energetically favorable volatile fatty acid for the ruminant animal.
The study highlighted that the coupled addition was more effective at reducing methane than either compound administered alone. This suggests a synergistic effect where SLS may act as a defaunating agent, reducing protozoa that are associated with methanogens, while fumarate serves as an alternative hydrogen sink. Although this research does not directly use this compound, it provides a strong rationale for investigating its potential as a single-molecule additive to achieve similar or enhanced effects in mitigating enteric methane emissions from livestock.
The following table summarizes key findings from the in vitro study on the coupled addition of sodium lauryl sulfate and fumaric acid:
| Treatment Group | Methane Reduction Efficiency | Propionate Concentration |
| Control | - | Baseline |
| Fumaric Acid | Low | Increased |
| Sodium Lauryl Sulfate | Moderate | No significant change |
| SLS + Fumaric Acid | High | Significantly Increased |
Bioremediation and Sustainable Chemical Design: The biodegradability and environmental fate of surfactants are crucial for their sustainable use. While specific bioremediation studies on this compound are not widely available, the broader class of anionic surfactants is known to be susceptible to microbial degradation. Future research could focus on identifying microbial strains capable of efficiently degrading this compound and assessing its ecotoxicity to develop more environmentally benign chemical formulations.
Advanced Material Science: Polymer Science and Composites
In material science, surfactants play a vital role as emulsifiers, dispersants, and stabilizers in the synthesis and processing of polymers and composite materials. The potential applications of this compound in this field are yet to be extensively explored.
Polymer Science: In emulsion polymerization, surfactants are used to stabilize monomer droplets and the resulting polymer particles. The structure of this compound, with its polymerizable double bond in the fumarate group, suggests it could potentially be used as a reactive surfactant (surfmer). Surfmers become covalently bound to the polymer backbone during polymerization, which can lead to improved stability of the latex and reduced migration of the surfactant in the final product.
Composites: The dispersion of nanofillers, such as carbon nanotubes or clays, within a polymer matrix is a critical challenge in the development of high-performance composites. Surfactants are often employed to modify the surface of these fillers to improve their compatibility with the polymer. The specific interactions of this compound with different types of nanofillers and polymer matrices could be a fruitful area of research for creating novel composite materials with enhanced mechanical, thermal, or electrical properties.
Q & A
Basic: What analytical methods are recommended for quantifying sodium lauryl fumarate in pharmaceutical formulations?
To ensure accurate quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV detection, validated against standard reference materials. For purity assessment, titration methods (e.g., acid-base or complexometric titration) are suitable for quantifying ionic components. Impurity profiling (e.g., residual solvents or unreacted precursors) requires gas chromatography-mass spectrometry (GC-MS) . Quality control protocols must align with pharmacopeial standards, including tests for sulfates, heavy metals, and residual alcohols .
Basic: How does this compound function as an excipient in solid dosage forms?
This compound primarily acts as a lubricant or wetting agent in tablet formulations. Its amphiphilic structure reduces interparticle friction during compression, improving tablet hardness and disintegration. In bilayer tablets, it prevents layer separation by optimizing interfacial adhesion. Researchers must evaluate its concentration (typically 0.5–2% w/w) to balance lubricity with potential delays in drug release. Compatibility studies with active pharmaceutical ingredients (APIs) are critical, as ionic interactions may destabilize pH-sensitive compounds .
Advanced: What experimental designs resolve contradictions in this compound’s compatibility with hygroscopic APIs?
Contradictory data on hygroscopicity-driven incompatibilities require accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C). Use isothermal microcalorimetry to detect heat flow changes indicative of API-excipient interactions. For bilayer tablets, employ X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to monitor crystalline transitions at layer interfaces. Statistical tools like principal component analysis (PCA) can disentangle confounding variables (e.g., moisture content vs. mechanical stress) .
Advanced: How does this compound influence the bioavailability of poorly soluble drugs?
This compound enhances bioavailability by reducing API aggregation via micelle formation. Researchers should conduct dissolution studies in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Pair these with small-angle neutron scattering (SANS) to characterize micelle size and stability. Note that excessive concentrations (>2% w/w) may reduce permeability due to mucosal irritation, as shown in Caco-2 cell monolayer assays .
Advanced: What methodologies validate this compound’s role in controlled-release formulations?
For controlled-release systems, use matrix erosion studies with USP dissolution apparatus to correlate fumarate ion release rates with polymer degradation. Magnetic resonance imaging (MRI) can non-invasively track hydration and swelling dynamics. To model in vivo performance, apply physiologically based pharmacokinetic (PBPK) simulations integrating fumarate’s pH-dependent solubility. Ensure batch-to-batch consistency via near-infrared (NIR) spectroscopy for real-time monitoring .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Use respiratory protection (e.g., NIOSH-certified N95 masks) during powder processing to avoid inhalation. For eye exposure, irrigate immediately with water for ≥15 minutes and consult poison control. Store in airtight containers to prevent moisture absorption and oxidative degradation. Institutional review boards (IRBs) require Material Safety Data Sheet (MSDS) compliance for hazard communication .
Advanced: How can researchers address conflicting data on this compound’s cytotoxicity in cell-based assays?
Contradictions often arise from assay-specific variables (e.g., serum concentration, exposure time). Standardize protocols using ISO 10993-5 guidelines for in vitro cytotoxicity. Conduct dose-response curves across multiple cell lines (e.g., HEK-293, HepG2) and compare with positive/negative controls. Use flow cytometry to differentiate apoptosis from necrosis. Report raw data and statistical power calculations to enhance reproducibility .
Basic: What are the key pharmacopeial specifications for this compound in drug development?
The United States Pharmacopeia (USP) mandates ≥85.0% purity for this compound, verified via non-aqueous titration . Impurity limits include ≤8.0% total sulfates and chlorides. Microbial testing must follow <61> Microbiological Examination guidelines. Researchers should cross-reference updates in Pharmacopeial Forum for harmonized international standards .
Advanced: What mechanistic insights explain this compound’s role in bacterial growth modulation?
In microbiological studies, this compound acts as a carbon source for anaerobic bacteria (e.g., Geobacter sulfurreducens), altering metabolic flux through the TCA cycle. Use central composite design (CCD) experiments to model growth kinetics under varying fumarate concentrations. RNA sequencing can identify upregulated pathways (e.g., fumarate reductase), while electrochemical assays quantify extracellular electron transfer efficiency .
Advanced: How do computational tools optimize this compound’s use in formulation design?
Leverage artificial neural networks (ANNs) to predict optimal concentrations based on API solubility and tablet hardness. Molecular dynamics (MD) simulations can visualize fumarate’s interaction with polymer matrices (e.g., hypromellose). Validate predictions with design of experiments (DoE) approaches, such as Box-Behnken or factorial designs, to minimize trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
